Growth Hormone Releasing Peptide-2 (GHRP-2) is a synthetic peptide that stimulates the secretion of growth hormone from the pituitary gland. It is classified as a growth hormone secretagogue and is used in various scientific and medical applications, particularly in research related to growth hormone dynamics and potential therapeutic uses in conditions like growth hormone deficiency.
GHRP-2 is synthesized through chemical processes, primarily using solid-phase peptide synthesis techniques. Its structure consists of a sequence of amino acids that mimic the natural growth hormone-releasing signals in the body. The compound is often produced in laboratories for research purposes and has been studied for its pharmacological properties.
GHRP-2 belongs to a class of compounds known as growth hormone secretagogues, which are designed to promote the release of growth hormone. It is structurally related to other peptides like GHRP-1, GHRP-4, and GHRP-6, which share similar mechanisms of action but differ in their specific amino acid sequences.
The synthesis of GHRP-2 typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids into a peptide chain. A notable method for synthesizing mono-PEGylated GHRP-2 involves using mPEG-NHS ester as a PEGylating reagent. This process includes:
The molecular structure of GHRP-2 comprises a specific sequence of amino acids that can be represented as follows:
GHRP-2 undergoes various chemical reactions during its synthesis and when interacting with biological systems:
GHRP-2 functions by binding to specific receptors in the pituitary gland, leading to an increase in endogenous growth hormone release. The mechanism involves:
Characterization techniques such as HPLC and MALDI-TOF MS confirm the purity and identity of synthesized GHRP-2 .
GHRP-2 has several scientific uses:
The development of growth hormone-releasing peptides (GHRPs) represents a paradigm shift in endocrinology, beginning with the 1976 discovery of unnatural synthetic GH-releasing peptides that acted independently of growth hormone-releasing hormone (GHRH) [1]. Researchers observed that these synthetic peptides (later classified as GHRPs) elicited potent GH release through a novel receptor pathway distinct from GHRH. This led to the 1996 cloning of the growth hormone secretagogue receptor (GHS-R) and the subsequent hypothesis that an endogenous ligand must exist [1]. The natural ligand, ghrelin, was ultimately isolated from the stomach in 1999 by Kojima and Kangawa [1] [4].
GHRP-2 (D-Ala-D-βNal-Ala-Trp-D-Phe-Lys-NH₂) emerged as a second-generation synthetic peptide within this lineage, designed to overcome limitations of earlier compounds. Its development capitalized on key pharmacological insights:
Table 1: Key Milestones in GHRP Development
Year | Discovery | Significance |
---|---|---|
1976 | First synthetic GHRPs identified | Revealed GH release independent of GHRH pathways |
1984 | Hypothesis of natural GHRP ligand proposed | Motivated search for endogenous receptor and hormone |
1996 | GHS-R receptor cloned | Confirmed existence of dedicated GHRP/ghrelin receptor |
1999 | Ghrelin isolated and characterized | Validated synthetic GHRPs as mimics of natural physiology |
1990s | GHRP-2 optimized | Achieved enhanced potency and oral bioavailability vs. first-gen peptides |
GHRP-2 is a hexapeptide with the sequence: H-D-Ala-D-2-Nal-Ala-Trp-D-Phe-Lys-NH₂ [6]. Its trifluoroacetate (TFA) salt form results from purification via reversed-phase HPLC using TFA-containing solvents, yielding a stable, lyophilizable solid. Key structural features include:
The molecular formula of GHRP-2 free base is C₄₅H₅₅N₉O₆ (MW = 817.97 g/mol) [6]. As a TFA salt, it typically incorporates two TFA molecules (C₂HF₃O₂), yielding:
Table 2: Molecular Properties of GHRP-2 and Its TFA Salt
Parameter | GHRP-2 Free Base | GHRP-2 TFA Salt |
---|---|---|
Molecular Formula | C₄₅H₅₅N₉O₆ | C₄₅H₅₅N₉O₆ · 2(C₂HF₃O₂) |
Molecular Weight | 817.97 g/mol | 1046.04 g/mol |
CAS Number | 158861-67-7 | Not specified |
Purity | >96.8% (HPLC) | >98% (HPLC) |
GHRP-2 TFA exhibits moderate stability in solution but is susceptible to several degradation pathways:
PEGylation studies demonstrate that conjugating a 5 kDa mPEG-NHS chain to Lys⁶ extends plasma half-life from 30 minutes to several hours by:
Table 3: Stability Profiles Under Different Conditions
Stress Factor | Degradation Pathway | Mitigation Strategy |
---|---|---|
pH 7.4–9.4, 37°C | Hydrolysis | Lyophilization; buffer optimization |
Agitation | Aggregation | Add surfactants; avoid foaming |
Light exposure | Tryptophan oxidation | Amber vials; inert atmosphere storage |
Repeated freeze-thaw | Particle formation | Single-use aliquots; cryoprotectants |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0